ZM39923

TGM2 Inhibition JAK3 Selectivity Dual Pharmacology

ZM39923 uniquely combines dual JAK3 (pIC50 7.1) and TGM2 (IC50 10 nM) inhibition with a defining prodrug profile—degrading rapidly in neutral buffer (t½=36 min, pH 7.43) to active metabolite ZM449829. This instability enables pulse-like dual-target inhibition in short-term (≤1h) assays, redox-sensitive TGM2 probing (300-fold potency shift ±DTT), and Notch-sparing γ-secretase modulation (IC50≈20 µM). Its lipophilic free base ensures superior cell permeability for intracellular metabolite delivery. Substitution with stable single-target JAK3 inhibitors (e.g., Tofacitinib) cannot replicate its composite pharmacology. Indispensable for acute signaling crosstalk, protein aggregation disorder models, and APP processing research.

Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
CAS No. 273727-89-2
Cat. No. B1684413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM39923
CAS273727-89-2
SynonymsZM-39923;  JAK3 inhibitor IV;  ZM 39923;  ZM39923; 
Molecular FormulaC23H25NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3
InChIInChI=1S/C23H25NO/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22/h3-13,16,18H,14-15,17H2,1-2H3
InChIKeyJSASWRWALCMOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZM39923 (CAS 273727-89-2): A JAK3/TGM2 Dual Inhibitor and Prodrug for Targeted Research Applications


ZM39923 (free base, CAS 273727-89-2; commonly used as hydrochloride salt, CAS 1021868-92-7) is a synthetic small molecule originally developed as an ATP-binding site inhibitor of Janus kinase 3 (JAK3) [1]. Beyond its kinase activity, it is also a highly potent inhibitor of tissue transglutaminase (TGM2) [2]. Critically, ZM39923 is unstable in neutral aqueous buffers, with a half-life of 36 minutes at pH 7.43 and 25°C, decomposing to form the active metabolite ZM449829, which exhibits a similar JAK3 inhibitory profile . This prodrug characteristic, coupled with its unique dual pharmacology, defines its utility and differentiates it from more stable, single-target JAK inhibitors.

Why Generic Substitution of ZM39923 with Other JAK3 Inhibitors is Scientifically Invalid


The interchangeability of JAK3 inhibitors is fundamentally precluded by ZM39923's unique dual pharmacology and its inherent instability. Unlike stable, potent JAK3 inhibitors such as Tofacitinib (JAK3 IC50 = 1 nM) or highly selective probes like PRN371 (JAK3 IC50 = 0.5 nM), ZM39923's nanomolar potency against TGM2 (IC50 = 10 nM) introduces a confounding variable that can alter experimental outcomes in systems where transglutaminase activity is relevant [1]. Furthermore, its rapid degradation in physiological-like buffers (t½ = 36 min at pH 7.43) to the active metabolite ZM449829 renders it unsuitable for any long-term in vitro or in vivo study requiring stable drug concentrations, a limitation not shared by most other JAK3 inhibitors . Consequently, replacing ZM39923 with a more stable JAK3 inhibitor will not replicate its specific biological effects, which are a composite of JAK3 inhibition, TGM2 inhibition, and the dynamic pharmacokinetics of a prodrug.

Quantitative Comparative Evidence for ZM39923 Differentiation


TGM2 Inhibition Potency Differentiates ZM39923 from Tofacitinib and Other JAK3 Inhibitors

ZM39923 exhibits potent inhibition of tissue transglutaminase (TGM2) with an IC50 of 10 nM, an activity not reported for the clinically relevant JAK3 inhibitor Tofacitinib [1]. While the active metabolite ZM449829 is slightly more potent against TGM2 (IC50 = 5 nM), ZM39923 itself is a far more potent TGM2 inhibitor than other compounds identified in the same screen, such as Tyrphostin 47 and Vitamin K3, which had IC50s in the micromolar range [1]. This dual JAK3/TGM2 inhibitory profile is a unique differentiating feature.

TGM2 Inhibition JAK3 Selectivity Dual Pharmacology

JAK3 Selectivity Profile of ZM39923 Relative to Tofacitinib

ZM39923 inhibits JAK3 with a pIC50 of 7.1 (IC50 ≈ 79 nM) and shows a much weaker inhibitory effect on JAK1 (pIC50 = 4.4) and EGFR (pIC50 = 5.6) . It is reported to have almost no activity on JAK2 . In contrast, Tofacitinib is a more potent inhibitor of JAK3 (IC50 = 1 nM) but also significantly inhibits JAK2 (IC50 = 20 nM) and JAK1 (IC50 = 112 nM), functioning as a pan-JAK inhibitor [1]. While ZM39923 is less potent on JAK3 than Tofacitinib, its near inactivity on JAK2 offers a different selectivity window.

JAK-STAT Signaling Kinase Selectivity JAK3 Inhibition

Prodrug Instability of ZM39923 as a Key Differentiator

ZM39923 is chemically unstable in neutral aqueous buffer, with a reported half-life (t½) of 36 minutes at pH 7.43 and 25°C . This degradation results in the formation of the active metabolite ZM449829, which has a similar JAK3 inhibitory profile (pIC50 = 6.8 vs. 7.1 for ZM39923) . In contrast, Tofacitinib is a stable, orally bioavailable drug with a much longer half-life in vivo, ranging from 3 to 6 hours [1]. This prodrug behavior is a critical and often overlooked differentiator for ZM39923.

Chemical Stability Prodrug JAK3 Inhibition

Mechanism of TGM2 Inhibition: Redox and Calcium Dependence

The TGM2 inhibitory activity of ZM39923 is strongly dependent on the redox state of the enzyme and the presence of calcium. Its potency is dramatically reduced by 300-fold in the presence of 10 mM DTT (IC50 shifts from 10 nM to 3 µM), and it acts as a reversible inhibitor on the Ca2+-activated form of TGM2 [1]. In a crosslinking activity assay, the IC50 was 25 nM without DTT and 10 µM with DTT [2]. This redox- and calcium-sensitive inhibition profile is not shared by all TGM2 inhibitors, such as the irreversible inhibitor TG2 inhibitor 1-155 (IC50 = 6.1 nM) .

TGM2 Inhibition Redox Regulation Calcium-Dependent

In Vivo Efficacy in a Drosophila Model of Neurodegeneration

ZM39923 was shown to prevent early death in a Drosophila melanogaster model of a polyQ repeat disorder (Machado-Joseph Disease) [1]. In the original TGM2 inhibitor screen, both ZM39923 and its metabolite ZM449829 improved survival in this neurodegeneration model [2]. This in vivo efficacy is a key differentiator, as many JAK3 or TGM2 inhibitors lack demonstrated activity in complex disease models. While other highly selective TGM2 inhibitors exist (e.g., TG2 inhibitor 1-155, IC50 = 6.1 nM) , ZM39923 provides a validated, though limited, in vivo data point.

Neurodegeneration Polyglutamine Disease TGM2 Inhibition

γ-Secretase Modulation as an Off-Target Activity

ZM39923 inhibits the generation of AICD-FLAG and both Aβ40 and Aβ42 by purified γ-secretase in a concentration-dependent manner, with an approximate IC50 of 20 µM [1]. This 'Notch-sparing' inhibition of γ-secretase-mediated APP processing is a unique off-target activity not reported for Tofacitinib or other JAK3-selective inhibitors. While this occurs at concentrations much higher than required for JAK3 or TGM2 inhibition, it represents a significant off-target effect that could confound results in Alzheimer's disease or γ-secretase biology research .

γ-Secretase Alzheimer's Disease Off-Target

Defined Research Applications for ZM39923 Based on Quantitative Differentiation


Short-Term Cellular Assays for JAK3/TGM2 Dual Inhibition

ZM39923 is uniquely suited for short-term (≤1 hour) cell-based assays designed to probe the acute effects of dual JAK3 and TGM2 inhibition. Its rapid degradation (t½ = 36 min) and dual pharmacology allow for a pulse-like inhibition of both targets, which can be useful in studying immediate signaling events without the confounding effects of sustained pathway blockade . This application leverages the prodrug nature of the compound, a feature not replicable by stable JAK3 or TGM2 inhibitors.

In Situ Generation of ZM449829 in Biochemical Assays

ZM39923 can serve as a cell-permeable prodrug to deliver the active JAK3 inhibitor ZM449829 into cells or tissues. Because ZM39923 is more lipophilic and likely more cell-permeable than the polar metabolite ZM449829, it can be administered to cells, where it will then break down in the neutral intracellular environment to generate the active inhibitor . This strategy is valuable for studies where direct application of ZM449829 is hindered by poor membrane permeability.

Investigating Redox-Regulated TGM2 Activity in Neurodegeneration Models

Given its validated efficacy in a Drosophila polyQ model [1] and its potent, redox-sensitive inhibition of TGM2 (IC50 = 10 nM without DTT, reduced 300-fold with DTT) [2], ZM39923 is a valuable tool compound for in vivo and ex vivo studies of protein aggregation disorders. Its ability to inhibit the active, reduced form of TGM2 allows researchers to specifically probe the role of TGM2 crosslinking in disease pathology, an application where a redox-insensitive inhibitor would provide less mechanistic information.

Use as a Specificity Control in γ-Secretase Studies

ZM39923's 'Notch-sparing' γ-secretase inhibitory activity (IC50 ≈ 20 µM) [3] makes it a useful control compound for studies on APP processing and Alzheimer's disease. Researchers can use ZM39923 as a tool to selectively modulate Aβ production while leaving Notch signaling intact, providing a benchmark for developing and evaluating new γ-secretase modulators. This is an application not possible with conventional, non-selective γ-secretase inhibitors.

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